2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline
Brand Name: Vulcanchem
CAS No.: 853328-26-4
VCID: VC16025859
InChI: InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
SMILES:
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol

2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline

CAS No.: 853328-26-4

Cat. No.: VC16025859

Molecular Formula: C22H24N2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline - 853328-26-4

Specification

CAS No. 853328-26-4
Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
IUPAC Name 2-(4-ethylphenyl)-4-piperidin-1-ylquinoline
Standard InChI InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Standard InChI Key OMRCVMBSSWALBY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₂H₂₄N₂, with a molecular weight of 316.44 g/mol (calculated). Its IUPAC name, 2-(4-ethylphenyl)-4-(piperidin-1-yl)quinoline, reflects the quinoline backbone substituted at positions 2 and 4. The 2-position hosts a 4-ethylphenyl group (-C₆H₄-C₂H₅), while the 4-position contains a piperidinyl group (-C₅H₁₀N).

Table 1: Key Identifiers of 2-(4-Ethylphenyl)-4-(1-Piperidinyl)quinoline

PropertyValue
CAS Registry Number853328-26-4
EC Number665-314-8
Molecular FormulaC₂₂H₂₄N₂
SMILES NotationC1CN(CCC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=C(C=C4)CC
XLogP3 (Partition Coefficient)5.2 (estimated)

Spectroscopic Characterization

While experimental spectral data for this compound is sparse, density functional theory (DFT) calculations predict key features:

  • ¹H NMR: Signals for the piperidinyl protons (δ 1.4–2.8 ppm), ethyl group (δ 1.2–1.4 ppm for -CH₂CH₃), and aromatic protons (δ 7.2–8.5 ppm).

  • ¹³C NMR: Peaks corresponding to the quinoline carbons (δ 120–150 ppm), piperidinyl carbons (δ 25–50 ppm), and ethylphenyl carbons (δ 15–140 ppm) .

Synthesis and Manufacturing

Synthetic Routes

Though no explicit synthesis protocol for this compound is documented, analogous quinoline derivatives are typically synthesized via:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in the presence of acid catalysts like poly(phosphoric acid (PPA) .

  • Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions .

For 2-(4-ethylphenyl)-4-(1-piperidinyl)quinoline, a plausible route involves:

  • Reacting 2-amino-4-(piperidin-1-yl)benzaldehyde with 4-ethylacetophenone under PPA-mediated Friedländer conditions .

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
CatalystPoly(phosphoric acid) (PPA)
Temperature120–140°C
Reaction Time6–8 hours
Yield (Estimated)60–75%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP = 5.2), with limited water solubility (<0.1 mg/mL at 25°C). Soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

  • Stability: Stable under ambient conditions but susceptible to photodegradation. Storage recommendations include protection from light and moisture .

Noncovalent Interactions

DFT studies highlight intramolecular interactions:

  • Van der Waals forces between the ethylphenyl group and quinoline ring.

  • π-π stacking potential due to the planar quinoline nucleus .

Hazard ClassCategoryCode
Acute Oral Toxicity4H302
Skin Irritation2H315
Eye Irritation2H319
Respiratory Irritation3H335
Aquatic Chronic Toxicity4H413

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and respiratory masks.

  • First Aid: Flush eyes/skin with water; seek medical attention if ingested .

Industrial and Research Applications

Material Science

Quinoline derivatives serve as ligands in OLEDs and corrosion inhibitors. The ethylphenyl group in this compound may enhance thermal stability for optoelectronic applications .

Drug Discovery

As a scaffold for kinase inhibitors or antimicrobial agents, this compound’s synthetic flexibility allows for structural optimization .

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